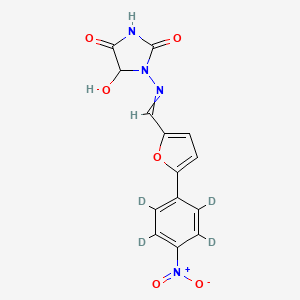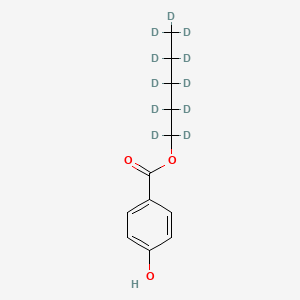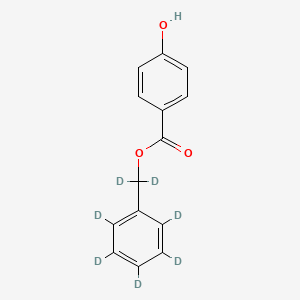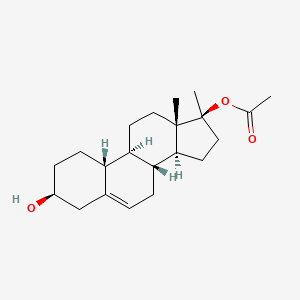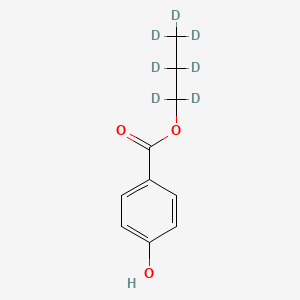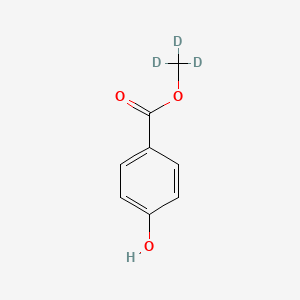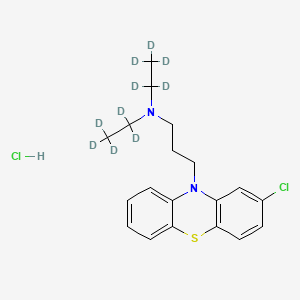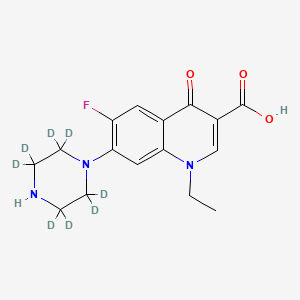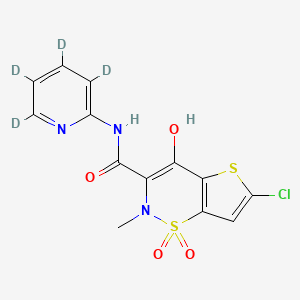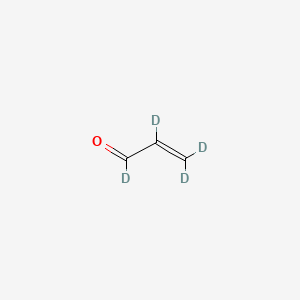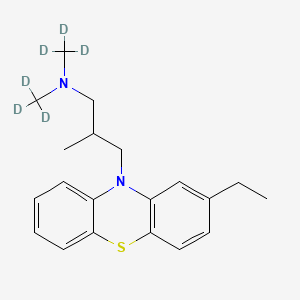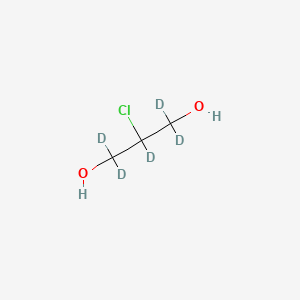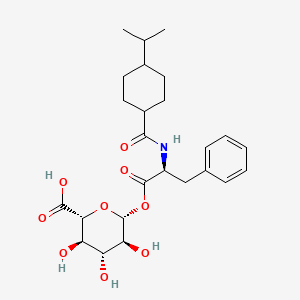
ent-Nateglinide Acyl-|A-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Nateglinide Acyl-|A-D-glucuronide is a biochemical compound used primarily in proteomics research. It is a derivative of Nateglinide, which is an amino acid derivative that induces an early insulin response to meals, thereby decreasing postprandial blood glucose levels . The molecular formula of this compound is C25H35NO9, and its molecular weight is 493.55 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ent-Nateglinide Acyl-|A-D-glucuronide typically involves the glucuronidation of Nateglinide. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid to Nateglinide, forming the glucuronide conjugate. Chemical methods may involve the use of glucuronic acid derivatives under acidic or basic conditions to achieve the same result.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale enzymatic glucuronidation processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. The product is then purified through various chromatographic techniques to achieve the desired purity and concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group in the acyl moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the glucuronide moiety, where nucleophiles replace the glucuronic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols.
- Substitution products depend on the nucleophile used, resulting in various substituted glucuronides.
Aplicaciones Científicas De Investigación
ent-Nateglinide Acyl-|A-D-glucuronide is primarily used in proteomics research to study protein interactions and modifications. It serves as a model compound to investigate the metabolic pathways of Nateglinide and its derivatives. Additionally, it is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Nateglinide. In the field of medicine, it helps in the development of new antidiabetic drugs by providing insights into the metabolic fate of drug candidates.
Mecanismo De Acción
The mechanism of action of ent-Nateglinide Acyl-|A-D-glucuronide is closely related to that of Nateglinide. Nateglinide inhibits ATP-sensitive potassium channels in pancreatic beta cells in the presence of glucose, leading to the stimulation of insulin release . This action helps in reducing postprandial blood glucose levels. The glucuronide derivative is formed as a metabolite during the body’s processing of Nateglinide, and it is excreted through the urine.
Comparación Con Compuestos Similares
Nateglinide: The parent compound, which is used as an antidiabetic drug.
Repaglinide: Another antidiabetic drug that also stimulates insulin release but has a different chemical structure.
Glimepiride: A sulfonylurea class drug that stimulates insulin release through a different mechanism.
Uniqueness: ent-Nateglinide Acyl-|A-D-glucuronide is unique due to its specific glucuronide conjugation, which affects its metabolic stability and excretion profile. This makes it a valuable compound for studying the pharmacokinetics and metabolism of Nateglinide and its derivatives.
Propiedades
IUPAC Name |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIRWNSTJVSCRW-HAFPBAPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858168 |
Source


|
| Record name | 1-O-{N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-L-phenylalanyl}-beta-L-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357003-01-0 |
Source


|
| Record name | 1-O-{N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-L-phenylalanyl}-beta-L-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
